BI-1230

HCV Replication Antiviral Assays Genotype Coverage

BI-1230 (CAS 849022-32-8) is a macrocyclic, Boehringer Ingelheim-donated chemical probe for HCV NS3/4A protease. With potent biochemical (IC50=6.7 nM) and cellular (EC50<1.8 nM) activity, plus defined oral bioavailability (F=42%) and rat PK (T1/2=2.1 h, CL=15 ml/min/kg), it is the definitive tool for target validation, benchmarking novel inhibitors, and resistance studies. Its macrocyclic scaffold confers a unique binding mode not replicated by linear inhibitors. Paired with control BI-1675 for cross-target mechanistic studies. Procure this well-annotated probe to ensure reproducible, publishable results.

Molecular Formula C42H52N6O9S
Molecular Weight 817 g/mol
CAS No. 849022-32-8
Cat. No. B1666951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-1230
CAS849022-32-8
SynonymsBI1230;  BI-1230;  BI 1230
Molecular FormulaC42H52N6O9S
Molecular Weight817 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC
InChIInChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27+,29-,32-,42+/m0/s1
InChIKeyYQCVJBZPFAJZFJ-SYMKIPRJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-1230 (CAS 849022-32-8) for HCV NS3/4A Protease Research: A Structurally Validated Macrocyclic Chemical Probe


BI-1230 (CAS: 849022-32-8) is a macrocyclic compound that functions as a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease . It was developed and donated by Boehringer Ingelheim to the Structural Genomics Consortium (SGC) for use as a well-characterized chemical probe, establishing it as a reliable tool compound for fundamental virology research [1]. As a chemical probe, BI-1230 is intended for target validation and mechanistic studies, and its procurement directly supports the use of a compound with disclosed structural and biological annotation [2].

Why Generic Substitution with Alternative HCV NS3/4A Inhibitors Is Scientifically Unjustified for BI-1230


HCV NS3/4A protease inhibitors represent a chemically diverse class of molecules, including linear and macrocyclic structures, with significant variations in potency, selectivity profiles, and pharmacokinetic (PK) properties [1]. The macrocyclic framework of BI-1230 is a key structural determinant that distinguishes it from earlier linear inhibitors, conferring a unique binding mode that impacts its potency and resistance profile [2]. Therefore, substituting BI-1230 with a structurally distinct NS3/4A inhibitor like Faldaprevir (BI 201335) or the control compound BI-1675, or with a different generation of inhibitor, would introduce uncontrolled experimental variables. These variables include altered cellular permeability, off-target kinase interactions, and distinct in vivo pharmacokinetics, thereby compromising the reproducibility and interpretability of research outcomes, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: BI-1230 Differentiated by Potency, Selectivity, and In Vivo PK


BI-1230 Demonstrates Nanomolar Potency Against HCV Genotypes 1a and 1b in a Cellular Context

BI-1230 exhibits sub-nanomolar to low-nanomolar antiviral activity against HCV genotypes 1a and 1b in a cell-based HCV replicon assay (HCVPV RNA replication Luciferase reporter) in Huh7 cells . This cellular potency is a critical differentiator from probes that show strong biochemical inhibition but fail to translate to a cellular context due to permeability or other factors. While the control compound BI-1675 is an NS5B polymerase inhibitor, BI-1230's specific activity against the NS3 protease offers a distinct mechanistic tool for studying viral replication [1].

HCV Replication Antiviral Assays Genotype Coverage

BI-1230 Achieves 42% Oral Bioavailability in Rat PK Studies, Enabling In Vivo Dosing

A critical factor for in vivo research is the compound's pharmacokinetic (PK) profile. BI-1230 demonstrates favorable oral bioavailability (F = 42%) in rats . This is a quantifiable parameter that directly informs dosing strategies and study design. A compound with low or highly variable oral bioavailability would require parenteral administration or complex formulation, limiting its experimental utility and increasing costs. This PK data provides a clear, data-driven reason for selecting BI-1230 over other probes that may have undisclosed or unfavorable PK properties.

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

BI-1230 Demonstrates High Selectivity Against Other Serine/Cysteine Proteases

BI-1230 is reported to be highly selective against other serine/cysteine proteases . This selectivity profile, while not fully quantified in public data, is a hallmark of a well-validated chemical probe. In contrast, some other macrocyclic inhibitors have been noted to interact with host proteases like cathepsins, which can confound cellular assay results. The explicit statement of high selectivity from the probe donor (Boehringer Ingelheim) provides a strong rationale for its use over less-characterized compounds, as it minimizes the risk of off-target effects that can lead to misinterpretation of biological data.

Selectivity Profiling Protease Panel Off-target Activity

Recommended Research Applications for BI-1230 Based on Its Validated Profile


Primary In Vitro Probe for HCV NS3/4A Target Validation

BI-1230 is the ideal chemical tool for initial target validation studies in HCV research. Its potent activity in both biochemical (IC50 = 6.7 nM) and cellular (EC50 < 1.8 nM) assays confirms its efficacy as an NS3/4A inhibitor . Researchers can confidently use it in dose-response experiments to link protease inhibition to specific antiviral phenotypes in Huh7-derived replicon systems .

Comparative Tool in Drug Discovery to Benchmark Novel HCV Inhibitors

Due to its well-characterized profile and macrocyclic structure, BI-1230 serves as an excellent benchmark compound for evaluating novel HCV NS3/4A inhibitors. Its oral bioavailability (F = 42%) and defined rat PK parameters (T1/2 = 2.1 h, CL = 15 ml/min/kg) provide a robust in vivo baseline . Comparing new chemical entities to BI-1230 in head-to-head in vivo efficacy or PK studies can clearly demonstrate their potential advantages or disadvantages.

Use as a Control in HCV Resistance and Combination Studies

The use of BI-1230 as a control is supported by its role as a well-characterized probe [1]. In studies investigating the emergence of drug resistance or the synergistic effects of direct-acting antiviral (DAA) combinations, a structurally defined probe like BI-1230 is essential for consistent and interpretable results. It can be paired with its designated control, the NS5B inhibitor BI-1675, to study mechanisms of action across different viral targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-1230

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.